6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(Difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where the pyrimidine core reacts with a 4-methoxyphenyl halide in the presence of a base.
Methylation: The final step involves the methylation of the pyrimidine ring, which can be achieved using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with biological targets involved in various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The difluoromethyl group may enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-N-(4-hydroxyphenyl)-2-methylpyrimidin-4-amine: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.
6-(Difluoromethyl)-N-(4-methoxyphenyl)-2-ethylpyrimidin-4-amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances its metabolic stability, while the methoxyphenyl group improves its solubility and bioavailability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(19-2)6-4-9/h3-7,13H,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTGMSPFWAPQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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